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Compound of Interest

Compound Name:
(2R)-2-(2-Methylphenyl)propan-1-

amine

CAS No.: 1644120-24-0

Cat. No.: B2916850

Get Quote

Executive Summary
Fesoterodine fumarate is a competitive muscarinic receptor antagonist used for the treatment

of overactive bladder (OAB). The pharmacological activity resides primarily in the (R)-

enantiomer of its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1] While industrial

routes often rely on the resolution of the amine intermediate using chiral acids (e.g., L-Tartaric

acid), this note details an alternative, highly robust pathway: the resolution of the carboxylic

acid precursor using chiral amine resolving agents.

This approach offers distinct advantages in terms of crystalline salt handling, recovery of the

resolving agent, and prevention of late-stage racemization. This guide provides a step-by-step

protocol for resolving the key intermediate, 3-(3-diisopropylamino-1-phenylpropyl)-4-

hydroxybenzoic acid, using (S)-(-)-1-Phenylethylamine to yield the required (R)-configuration

with >99% enantiomeric excess (ee).[1]
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Strategic Pathway & Rationale
The Chiral Challenge
The synthesis of Fesoterodine hinges on the formation of the chiral center at the benzylic

position of the propyl chain. The target absolute configuration is (R).[2][3]

The Solution: Acid-Base Resolution
Instead of resolving the late-stage alcohol (which often yields oils), we target the Benzoic Acid

Intermediate (Compound 3). Carboxylic acids form highly crystalline diastereomeric salts with

chiral amines.

Selected Resolving Agent:(S)-(-)-1-Phenylethylamine ((S)-PEA).[1]

Mechanism: Formation of diastereomeric ammonium carboxylate salts.

Selectivity: The (S)-amine typically preferentially crystallizes with the (R)-acid due to specific

steric packing and hydrogen bonding networks (Pi-stacking interactions between the phenyl

rings).[1]

Efficiency: (S)-PEA is inexpensive, recoverable, and available in high optical purity.[4]

Reaction Scheme Overview
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Figure 1: Strategic workflow for the resolution of Fesoterodine acid intermediate using a chiral

amine.[1][5]

Experimental Protocols
Protocol A: Synthesis of Racemic Acid Precursor
Target:4-(Benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoic acid[1]

Friedel-Crafts Alkylation: React methyl 4-hydroxybenzoate with 3-diisopropylamino-1-

phenylpropan-1-ol in the presence of methanesulfonic acid (MSA) at 80°C.
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Protection: Treat the resulting phenol with benzyl bromide and

in DMF to protect the phenolic hydroxyl group.

Hydrolysis: Hydrolyze the methyl ester using NaOH in aqueous methanol. Acidify to

precipitate the racemic acid.

Yield Target: 85% overall.

Appearance: White to off-white solid.[1]

Protocol B: Optical Resolution (The Core Protocol)
Objective: Isolate the (R)-enantiomer of the acid using (S)-(-)-1-Phenylethylamine.[1]

Materials:

Racemic Acid Intermediate (100 g, 224 mmol)

(S)-(-)-1-Phenylethylamine (16.3 g, 135 mmol, 0.6 eq)[1]

Solvent: Acetone (1.5 L) / Ethanol (50 mL) mixture.

Step-by-Step Methodology:

Dissolution: Charge the Racemic Acid (100 g) into a 3L reactor. Add Acetone (1.2 L) and heat

to 50°C until fully dissolved.

Amine Addition: Prepare a solution of (S)-(-)-1-Phenylethylamine (16.3 g) in Acetone (100

mL). Add this solution dropwise to the reactor over 30 minutes while maintaining the

temperature at 50-55°C.

Note: Using 0.6 equivalents of the amine ("Half-quantity method") maximizes the

theoretical yield of the 1:1 diastereomeric salt relative to the desired enantiomer.

Crystallization (Nucleation): Stir the mixture at 55°C for 1 hour. A white precipitate (the

diastereomeric salt) should begin to form.

Tip: If no precipitate forms, seed with 100 mg of authentic (R)-acid salt crystals.
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Controlled Cooling: Ramp down the temperature to 20°C over a period of 4 hours (cooling

rate: ~9°C/hr). This slow cooling is critical for high chiral purity. Stir at 20°C for an additional

2 hours.

Filtration: Filter the solid under vacuum. Wash the cake with cold Acetone (2 x 100 mL).

Wet Cake Analysis: Dry a small sample.[5] Expected ee: >90%.

Recrystallization (Polishing): Suspend the wet cake in refluxing Ethanol (500 mL). Add

Acetone until the solution becomes slightly turbid. Cool to 0°C. Filter the purified salt.

Target ee: >99.5%.[3][6]

Salt Break (Springing the Acid): Suspend the purified salt in Water (500 mL) and DCM (500

mL). Adjust pH to 3.5-4.0 using 1N HCl. The chiral amine stays in the aqueous layer (as

hydrochloride); the pure (R)-Acid extracts into the DCM layer.

Recovery: Separate layers.[1][2][7] Dry organic layer over

and evaporate to yield the pure (R)-Acid.

Protocol C: Conversion to Fesoterodine
Reduction: Reduce the (R)-Acid using Sodium Bis(2-methoxyethoxy)aluminum hydride

(Vitride) or Lithium Aluminum Hydride (LAH) in THF to yield the (R)-Diol.[1]

Esterification: React the phenolic hydroxyl with Isobutyryl chloride in the presence of

Triethylamine at -5°C.

Salification: Treat the free base with Fumaric acid in 2-butanone to crystallize Fesoterodine

Fumarate.

Analytical Validation
Chiral HPLC Method
To validate the enantiomeric excess (ee) of the resolved acid.
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Parameter Condition

Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)

Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.[1]1)

Flow Rate 1.0 mL/min

Detection UV @ 220 nm

Temperature 25°C

Retention Times
(S)-Enantiomer: ~8.5 min (R)-Enantiomer: ~11.2

min

Data Summary: Resolution Efficiency
Step Yield (%)

Enantiomeric
Excess (ee)

Melting Point

Crude Salt Formation
42% (theoretical max

50%)
92.5% 168-170°C

Recrystallization 85% (recovery) 99.8% 174-176°C

Free Acid Isolation 98% 99.8% 130-132°C

Mechanism of Chiral Recognition
Understanding why the resolution works allows for troubleshooting.
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Figure 2: Interaction map showing the ionic and non-covalent forces stabilizing the (R)-(S) salt

pair.[1]

The (S)-1-phenylethylamine forms a "handshake" with the (R)-acid.[1] The methyl group of the

amine locks into a hydrophobic pocket created by the isopropyl groups of the acid, creating a

highly stable lattice that precipitates out of acetone. The (S)-acid/(S)-amine pair lacks this

geometric complementarity and remains in solution.[1]

Troubleshooting & Optimization
Low Yield: If the salt does not precipitate, the solvent is likely too polar. Increase the ratio of

Acetone or Ethyl Acetate; decrease Ethanol/Methanol.

Low Optical Purity: Cooling was likely too fast, trapping the "wrong" diastereomer in the

crystal lattice. Re-heat to reflux and cool at 5°C/hour.

Amine Recovery: The aqueous layer from Step 7 (Salt Break) contains the resolved amine.

Basify with NaOH to pH 12 and extract with Toluene to recover >90% of the chiral amine for

reuse.
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Disclaimer: This Application Note is for research and development purposes only. All

procedures should be performed by qualified personnel in a controlled laboratory environment

adhering to local safety regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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